molecular formula C13H12BrNO4S B5204285 5-(3-bromo-4,5-dimethoxybenzylidene)-3-methyl-1,3-thiazolidine-2,4-dione

5-(3-bromo-4,5-dimethoxybenzylidene)-3-methyl-1,3-thiazolidine-2,4-dione

Cat. No. B5204285
M. Wt: 358.21 g/mol
InChI Key: IRMSNGMRONPSDL-UXBLZVDNSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5-(3-bromo-4,5-dimethoxybenzylidene)-3-methyl-1,3-thiazolidine-2,4-dione, also known as BR-DIM, is a synthetic compound that has been extensively studied for its potential therapeutic applications. BR-DIM belongs to the family of thiazolidinedione compounds, which are known to have anti-inflammatory, anti-cancer, and anti-diabetic properties.

Mechanism of Action

The mechanism of action of 5-(3-bromo-4,5-dimethoxybenzylidene)-3-methyl-1,3-thiazolidine-2,4-dione is not fully understood, but it is believed to involve the inhibition of various signaling pathways involved in cancer, inflammation, and diabetes. 5-(3-bromo-4,5-dimethoxybenzylidene)-3-methyl-1,3-thiazolidine-2,4-dione has been shown to inhibit the nuclear factor kappa B (NF-κB) signaling pathway, which is involved in inflammation and cancer. 5-(3-bromo-4,5-dimethoxybenzylidene)-3-methyl-1,3-thiazolidine-2,4-dione has also been shown to activate the adenosine monophosphate-activated protein kinase (AMPK) signaling pathway, which is involved in glucose metabolism and energy homeostasis.
Biochemical and Physiological Effects:
5-(3-bromo-4,5-dimethoxybenzylidene)-3-methyl-1,3-thiazolidine-2,4-dione has been shown to have various biochemical and physiological effects in animal models. It can induce apoptosis in cancer cells, inhibit the production of pro-inflammatory cytokines, and improve glucose metabolism. In addition, 5-(3-bromo-4,5-dimethoxybenzylidene)-3-methyl-1,3-thiazolidine-2,4-dione has been shown to have antioxidant properties and can protect against oxidative stress.

Advantages and Limitations for Lab Experiments

5-(3-bromo-4,5-dimethoxybenzylidene)-3-methyl-1,3-thiazolidine-2,4-dione has several advantages for lab experiments. It is a synthetic compound that can be easily synthesized and purified. It has been extensively studied for its potential therapeutic applications and has been shown to have anti-cancer, anti-inflammatory, and anti-diabetic properties. However, there are also some limitations to using 5-(3-bromo-4,5-dimethoxybenzylidene)-3-methyl-1,3-thiazolidine-2,4-dione in lab experiments. It may have off-target effects and can interact with other signaling pathways. In addition, the optimal dosage and administration route for 5-(3-bromo-4,5-dimethoxybenzylidene)-3-methyl-1,3-thiazolidine-2,4-dione have not been fully established.

Future Directions

There are several future directions for research on 5-(3-bromo-4,5-dimethoxybenzylidene)-3-methyl-1,3-thiazolidine-2,4-dione. One area of research is to investigate its potential therapeutic applications in other diseases, such as neurodegenerative diseases and cardiovascular diseases. Another area of research is to investigate the optimal dosage and administration route for 5-(3-bromo-4,5-dimethoxybenzylidene)-3-methyl-1,3-thiazolidine-2,4-dione. In addition, the development of more potent and selective analogs of 5-(3-bromo-4,5-dimethoxybenzylidene)-3-methyl-1,3-thiazolidine-2,4-dione may provide new opportunities for therapeutic intervention. Finally, the investigation of the pharmacokinetics and pharmacodynamics of 5-(3-bromo-4,5-dimethoxybenzylidene)-3-methyl-1,3-thiazolidine-2,4-dione may provide insights into its mechanism of action and potential clinical applications.

Synthesis Methods

The synthesis of 5-(3-bromo-4,5-dimethoxybenzylidene)-3-methyl-1,3-thiazolidine-2,4-dione involves the reaction of 3-bromo-4,5-dimethoxybenzaldehyde with 3-methyl-1,3-thiazolidine-2,4-dione in the presence of a base catalyst. The reaction yields 5-(3-bromo-4,5-dimethoxybenzylidene)-3-methyl-1,3-thiazolidine-2,4-dione as a yellow crystalline solid with a melting point of 220-222°C. The purity of 5-(3-bromo-4,5-dimethoxybenzylidene)-3-methyl-1,3-thiazolidine-2,4-dione can be confirmed by nuclear magnetic resonance (NMR) spectroscopy and high-performance liquid chromatography (HPLC).

Scientific Research Applications

5-(3-bromo-4,5-dimethoxybenzylidene)-3-methyl-1,3-thiazolidine-2,4-dione has been extensively studied for its potential therapeutic applications in various diseases. It has been shown to have anti-cancer properties and can induce apoptosis (programmed cell death) in cancer cells. 5-(3-bromo-4,5-dimethoxybenzylidene)-3-methyl-1,3-thiazolidine-2,4-dione has also been shown to have anti-inflammatory properties and can inhibit the production of pro-inflammatory cytokines. In addition, 5-(3-bromo-4,5-dimethoxybenzylidene)-3-methyl-1,3-thiazolidine-2,4-dione has been investigated for its potential anti-diabetic properties and can improve glucose metabolism in animal models.

properties

IUPAC Name

(5E)-5-[(3-bromo-4,5-dimethoxyphenyl)methylidene]-3-methyl-1,3-thiazolidine-2,4-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H12BrNO4S/c1-15-12(16)10(20-13(15)17)6-7-4-8(14)11(19-3)9(5-7)18-2/h4-6H,1-3H3/b10-6+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IRMSNGMRONPSDL-UXBLZVDNSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=O)C(=CC2=CC(=C(C(=C2)Br)OC)OC)SC1=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CN1C(=O)/C(=C\C2=CC(=C(C(=C2)Br)OC)OC)/SC1=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H12BrNO4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

358.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(5E)-5-[(3-bromo-4,5-dimethoxyphenyl)methylidene]-3-methyl-1,3-thiazolidine-2,4-dione

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